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For Immediate Release

PUNE, India — Researchers have identified Lomibuvir, a known inhibitor of the hepatitis C
virus (HCV) polymerase, as a potential therapeutic agent against the Chikungunya virus
(CHIKV), a mosquito-borne virus that causes debilitating joint pain. An in vitro study titled "Drug
repurposing approach against chikungunya virus: an in vitro and in silico study" has confirmed
that Lomibuvir exhibits antiviral activity against CHIKV in post-infection treatment of Vero CCL-
81 cells.[1][2] This finding opens a new avenue for the development of much-needed antiviral
therapies for Chikungunya fever, for which no specific treatment is currently available.

The study, which screened fourteen FDA-approved drugs for their anti-CHIKV potential,
identified nine compounds, including Lomibuvir, that showed inhibitory effects.[1][2]
Lomibuvir was found to be effective when administered to the cells after they had been
infected with the virus.[1] While the study qualitatively confirmed this activity, specific
guantitative data on the 50% effective concentration (EC50) and 50% cytotoxic concentration
(CC50) for Lomibuvir against Chikungunya virus were not detailed in the available research.

Comparative Analysis of Anti-Chikungunya
Compounds

The same drug repurposing study identified several other compounds with anti-CHIKV activity,
offering a basis for comparison. Temsirolimus, 2-fluoroadenine, and doxorubicin were effective
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in both pre- and post-infection scenarios.[1] Felbinac and metyrapone were effective as a pre-

treatment, while emetine and resveratrol, alongside Lomibuvir, demonstrated efficacy in a

post-infection setting.[1]

Compound

Therapeutic Condition

Primary Finding

Lomibuvir

Post-treatment

Inhibitory activity against
CHIKV demonstrated.[1]

Temsirolimus

Pre- and Post-treatment

Showed inhibitory activity
against CHIKV.

2-fluoroadenine

Pre- and Post-treatment

Exhibited inhibitory effects
against CHIKV.[1]

Displayed inhibitory activity

Doxorubicin Pre- and Post-treatment )
against CHIKV.[1]
) Found to be effective against
Felbinac Pre-treatment
CHIKV.
Showed efficacy against
Metyrapone Pre-treatment
CHIKV.
) Demonstrated inhibitory
Emetine Post-treatment o ]
activity against CHIKV.
Exhibited inhibitory effects
Resveratrol Post-treatment )
against CHIKV.
] Showed inhibitory activity
Enalaprilat Post-treatment

against CHIKV.

Mechanism of Action: A Look into Lomibuvir's
Antiviral Strategy

Lomibuvir is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase

(RdRp) of HCV. It binds to an allosteric site on the enzyme, inducing a conformational change

that ultimately halts viral RNA replication. The in silico molecular docking studies performed in

the research suggest that Lomibuvir can bind to several of the Chikungunya virus's structural
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and non-structural proteins, including the non-structural protein 3 (NSP3) and the capsid
protein, with high binding energy.[1] This suggests a potential mechanism of action against
CHIKYV that involves the disruption of viral replication machinery.
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Proposed mechanism of Lomibuvir against Chikungunya virus.

Experimental Protocols

The confirmation of Lomibuvir's anti-CHIKV activity was based on a series of robust in vitro
assays. The methodologies employed are detailed below for researchers seeking to replicate
or build upon these findings.

Cell Culture and Virus

e Cell Line: Vero CCL-81 cells were used for all antiviral assays.
 Virus: A Chikungunya virus strain was used to infect the cell monolayers.

Cytotoxicity Assay

To determine the non-toxic concentrations of the compounds, a cytotoxicity assay was
performed. The concentration at which the drugs showed >90% cell viability was used for the
antiviral evaluations.[2]

Antiviral Assays

The antiviral activity was evaluated under pre-treatment, co-treatment, and post-treatment
conditions.[2]

e Focus-Forming Unit (FFU) Assay: This assay was used to quantify the amount of infectious
virus particles produced after treatment with the compounds.

o Vero CCL-81 cells were seeded in 24-well plates.

o For post-treatment, confluent cell monolayers were infected with CHIKV at a Multiplicity of
Infection (MOI) of 0.01.

o After a 1-hour incubation, the virus inoculum was removed, and the cells were washed.
o Different concentrations of Lomibuvir (or other test compounds) were added to the wells.

o The plates were incubated for 24 hours.
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o The culture supernatants were collected to determine the viral titer by counting the number
of fluorescent foci.

o Immunofluorescence Assay (IFA): This assay was used to visualize the presence of viral
antigens within the infected cells.

o Vero CCL-81 cells were grown on coverslips in 24-well plates.
o Confluent monolayers were infected with CHIKV (MOI 0.01).

o Post-infection, the cells were treated with different concentrations of the drugs and
incubated for 12 hours.

o The cells were then fixed, permeabilized, and stained with a primary antibody against
CHIKV and a fluorescently labeled secondary antibody.

o The presence of infected cells was observed under a fluorescence microscope.

e Quantitative Real-Time RT-PCR (qRT-PCR): This technique was employed to quantify the
viral RNA, providing a measure of viral replication.

o Total RNA was extracted from the infected and treated cells.

o A one-step gRT-PCR was performed using primers and probes specific to the
Chikungunya virus E1 gene.

o The viral RNA copy number was calculated based on a standard curve.
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Experimental Workflow for Antiviral Testing
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FFU Assay
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Workflow for in vitro antiviral activity assessment.

Future Directions

The initial findings on Lomibuvir's activity against the Chikungunya virus are promising and
warrant further investigation. Future studies should focus on determining the precise EC50 and
CC50 values to quantify its potency and therapeutic index. Additionally, exploring the antiviral
activity of Lomibuvir in different cell lines and in in vivo animal models will be crucial to
validate its potential as a clinical candidate for the treatment of Chikungunya fever. The
exploration of combination therapies, as suggested by a subsequent study, could also enhance
the efficacy of repurposed drugs like Lomibuvir.[3]
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« To cite this document: BenchChem. [Lomibuvir Demonstrates Antiviral Activity Against
Chikungunya Virus in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139286#confirming-lomibuvir-s-antiviral-activity-
against-chikungunya-virus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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